

CAY10464 off-target effects to consider

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Compound of Interest		
Compound Name:	CAY10464	
Cat. No.:	B027634	Get Quote

CAY10464 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **CAY10464**, a potent and selective Aryl Hydrocarbon Receptor (AhR) antagonist. The information provided is intended to help users address specific issues that may arise during their experiments and to clarify the known selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CAY10464?

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). It functions by binding to the AhR with high affinity, thereby preventing the binding of AhR agonists and the subsequent downstream signaling events, such as the expression of target genes like CYP1A1.[1]

Q2: How potent and selective is **CAY10464** for the Aryl Hydrocarbon Receptor (AhR)?

CAY10464 exhibits high potency and selectivity for the AhR. It has been reported to have a Ki (inhibition constant) of 1.4 nM in rabbit liver cytosol preparations.[2]

Q3: Are there any known off-target activities of **CAY10464**?

Based on available data, **CAY10464** is highly selective for the AhR. Notably, it has been shown to be inactive as an estrogen receptor ligand, even at concentrations as high as 100 μ M.[2]



Comprehensive screening data against a broad panel of other receptors, enzymes, and ion channels is not readily available in the public domain.

Quantitative Selectivity Data

The following table summarizes the known binding affinity and selectivity of CAY10464.

Target	Assay Type	Species	Affinity/Activit y	Reference
Aryl Hydrocarbon Receptor (AhR)	Competitive Binding	Rabbit	Ki = 1.4 nM	[2]
Estrogen Receptor	Ligand Binding Assay	N/A	Inactive at 100 μΜ	[2]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using **CAY10464**.

Issue 1: I am not observing the expected inhibition of AhR signaling (e.g., no change in CYP1A1 expression after agonist stimulation).

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Experimental Protocol: Verifying AhR Antagonism

- Cell Culture: Plate cells (e.g., HepG2) at an appropriate density and allow them to adhere overnight.
- Pre-treatment: Treat cells with a range of CAY10464 concentrations for 1-2 hours. Include a
 vehicle control (e.g., DMSO).
- Agonist Stimulation: Add a known AhR agonist (e.g., TCDD or β-Naphthoflavone) at a concentration known to induce a robust response and co-incubate for the desired time (e.g.,



4-24 hours).

- Readout: Measure the expression of an AhR target gene, such as CYP1A1, using qPCR or a reporter assay (e.g., luciferase).
- Analysis: Compare the level of target gene expression in cells treated with the agonist alone versus those pre-treated with CAY10464. A successful antagonism will show a dosedependent decrease in agonist-induced gene expression.

Issue 2: I am observing a cellular phenotype that is not consistent with AhR antagonism.

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Experimental Protocol: Deconvoluting On-Target vs. Off-Target Effects

- Correlate with AhR Activity: In parallel with your phenotype assessment, measure the
 inhibition of a known AhR target gene (e.g., CYP1A1) at the same concentrations of
 CAY10464. If the unexpected phenotype occurs at concentrations significantly higher than
 those required for AhR antagonism, it may suggest an off-target effect.
- Use an Alternative AhR Antagonist: Test a structurally different AhR antagonist. If the same phenotype is observed with another selective AhR antagonist, it is more likely to be an ontarget effect of AhR inhibition in your specific model system.
- Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to
 use cells where AhR has been genetically knocked down (e.g., using siRNA) or knocked out.
 If the phenotype is recapitulated in these cells, it is independent of AhR. If the phenotype is
 absent in these cells, it is likely mediated by AhR.

Signaling Pathway

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References

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